molecular formula C12H13NO2 B1611857 2-[(4-Tetrahydropyranyl)oxy]benzonitrile CAS No. 898289-37-7

2-[(4-Tetrahydropyranyl)oxy]benzonitrile

Cat. No.: B1611857
CAS No.: 898289-37-7
M. Wt: 203.24 g/mol
InChI Key: SXNKDLAJDADKEE-UHFFFAOYSA-N
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Description

2-[(4-Tetrahydropyranyl)oxy]benzonitrile is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol. This compound is known for its extensive use in scientific experiments and research. It is also referred to as this compound .

Preparation Methods

The synthesis of 2-[(4-Tetrahydropyranyl)oxy]benzonitrile involves several synthetic routes and reaction conditions. One common method includes the reaction of 4-hydroxybenzonitrile with tetrahydropyran in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[(4-Tetrahydropyranyl)oxy]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(4-Tetrahydropyranyl)oxy]benzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.

    Medicine: Research has explored its potential therapeutic applications, including its use in drug development.

    Industry: It is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Tetrahydropyranyl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[(4-Tetrahydropyranyl)oxy]benzonitrile can be compared with other similar compounds, such as:

    4-(Tetrahydropyran-2-yloxy)benzonitrile: This compound has a similar structure but differs in the position of the tetrahydropyran group.

    2-((Tetrahydro-2H-pyran-4-yl)oxy)benzonitrile: Another similar compound with slight variations in its chemical structure.

The uniqueness of this compound lies in its specific chemical properties and the range of applications it offers in various scientific fields.

Properties

IUPAC Name

2-(oxan-4-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNKDLAJDADKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594614
Record name 2-[(Oxan-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-37-7
Record name 2-[(Tetrahydro-2H-pyran-4-yl)oxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898289-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Oxan-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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